Benzyl 2-piperidin-3-ylacetate

Description

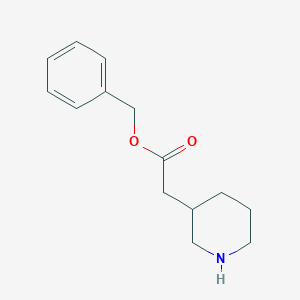

Benzyl 2-piperidin-3-ylacetate is an organic compound comprising a benzyl ester group linked to a piperidine ring substituted at the 3-position with an acetate moiety.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

benzyl 2-piperidin-3-ylacetate |

InChI |

InChI=1S/C14H19NO2/c16-14(9-13-7-4-8-15-10-13)17-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 |

InChI Key |

PYGHTORWKDMFHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-piperidin-3-ylacetate typically involves the reaction of benzyl chloride with piperidine derivatives under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include mild temperatures and the presence of an aromatic substituent to ensure the formation of the six-membered N-heterocycle .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and ester group serve as key reactive sites for substitution.

Mechanism :

-

Alkylation proceeds via nucleophilic attack of the piperidine nitrogen on electrophilic alkyl halides.

-

Acylation involves activation of the carbonyl group, followed by nucleophilic substitution at the nitrogen .

Reduction and Hydrogenation

The ester and piperidine moieties undergo selective reduction.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ester Reduction | LiAlH₄, anhydrous ether, reflux | 2-(Piperidin-3-yl)ethanol | |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 50°C | Saturated piperidine derivatives |

Key Findings :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the piperidine ring.

-

Hydrogenation under mild conditions saturates double bonds in aromatic substituents.

Oxidation Reactions

The piperidine ring and benzylic positions are susceptible to oxidation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Piperidine Oxidation | KMnO₄, H₂SO₄, 60°C | N-Oxide derivatives | |

| Benzylic Oxidation | CrO₃, acetic acid, RT | Benzoyloxy-piperidine acetates |

Applications :

-

N-Oxide formation enhances solubility for pharmacological studies.

-

Oxidized derivatives show improved binding to cholinesterase enzymes, as seen in related piperidine analogs .

Cycloaddition and Multicomponent Reactions

The compound participates in domino reactions to form complex heterocycles.

Mechanistic Insight :

Scientific Research Applications

Benzyl 2-piperidin-3-ylacetate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl 2-piperidin-3-ylacetate involves its interaction with specific molecular targets. For example, the benzyl-piperidine group is known to bind to the catalytic site of cholinesterase receptors, interacting with amino acid residues such as tryptophan and phenylalanine . This binding inhibits the activity of the enzyme, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-hydroxypyridin-3-ylcarbamate

- Structural Differences : Replaces the piperidine-acetate moiety with a hydroxypyridine carbamate group.

- Physicochemical Properties: Property Benzyl 2-piperidin-3-ylacetate (Inferred) Benzyl 2-hydroxypyridin-3-ylcarbamate Solubility Likely soluble in organic solvents No data; carbamates often polar Stability Ester hydrolysis probable Carbamate may resist hydrolysis Toxicity (GHS) Unknown No known hazards

Applications : Carbamates are common in prodrugs or enzyme inhibitors, whereas acetate esters like this compound may serve as transient intermediates due to hydrolytic susceptibility.

(R)-(1-Benzylpiperidin-3-yl)-methanamine

- Structural Differences : Substitutes the acetate ester with a primary amine group.

- Key Comparisons: Property this compound (R)-(1-Benzylpiperidin-3-yl)-methanamine Reactivity Ester hydrolysis; moderate nucleophilicity High nucleophilicity (amine group) Bioactivity Potential CNS targeting (piperidine) Amine may enhance receptor binding Synthesis Complexity Esterification steps required Amine synthesis may involve reductive amination

Toxicity : Amines often require handling under inert conditions due to reactivity, whereas esters like this compound may pose lower acute risks.

Benzyl Alcohol (Reference Compound)

- Role of Benzyl Group : Both compounds share the benzyl moiety, but this compound’s piperidine-acetate chain likely reduces volatility and alters toxicity.

- Toxicity Profile :

Research Findings and Data Gaps

Q & A

Basic: What are the validated catalytic systems and standard protocols for synthesizing Benzyl 2-piperidin-3-ylacetate?

Methodological Answer:

Synthesis typically involves esterification or transesterification reactions. For example, acid-catalyzed esterification (e.g., H₂SO₄) or solid-state catalysts like ammonium cerium phosphate have been used for structurally similar benzoate esters. Uniform experimental design and data mining can optimize parameters such as reaction time, acid-to-alcohol molar ratios, and catalyst loading .

Advanced: How can researchers resolve discrepancies in reaction yields when using heterogeneous vs. homogeneous catalytic systems?

Methodological Answer:

Discrepancies often arise from differences in catalyst accessibility or side reactions. To address this:

- Perform kinetic studies to compare activation energies.

- Use spectroscopic methods (e.g., FTIR, NMR) to identify intermediate byproducts.

- Apply statistical tools (e.g., ANOVA) to isolate variables like temperature or solvent polarity. Cross-referencing with databases or prior studies on analogous esters (e.g., benzyl acetate) can clarify mechanistic inconsistencies .

Basic: Which spectroscopic techniques are recommended for characterizing the stereochemistry of this compound?

Methodological Answer:

- Chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity.

- X-ray crystallography for absolute configuration determination.

- NMR NOESY/ROESY to analyze spatial proximity of protons in stereoisomers. Computational modeling (DFT) can supplement experimental data .

Advanced: What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:

- Use chiral auxiliaries or catalysts (e.g., organocatalysts, metal-ligand complexes) during esterification.

- Screen solvents (e.g., THF, DCM) for their ability to stabilize transition states.

- Apply QSAR models to predict enantiomeric excess (ee) based on substituent effects. Validation via kinetic resolution studies is critical .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Ensure ventilation to mitigate inhalation risks.

- Store in sealed containers away from ignition sources. Spills should be contained with inert absorbents (e.g., sand) and disposed of as hazardous waste .

Advanced: How can computational modeling predict degradation pathways under varying pH and temperature conditions?

Methodological Answer:

- Perform molecular dynamics simulations to assess hydrolysis susceptibility.

- Use software like Gaussian or Schrödinger to calculate bond dissociation energies (BDEs) for ester linkages.

- Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and LC-MS analysis of degradation products .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

- Store in amber glass vials under inert gas (N₂ or Ar) at −20°C.

- Avoid exposure to moisture; use desiccants in storage containers.

- Regularly monitor purity via HPLC to detect early degradation .

Advanced: What methodologies validate enzyme-catalyzed synthesis parameters for this compound?

Methodological Answer:

- Conduct Michaelis-Menten kinetics to determine and for the enzymatic reaction.

- Use response surface methodology (RSM) to optimize substrate concentration, enzyme loading, and pH.

- Compare experimental conversions with computational flux balance analysis .

Advanced: How can researchers address contradictory data in toxicity or reactivity studies?

Methodological Answer:

- Perform meta-analysis to identify confounding variables (e.g., impurity profiles, assay protocols).

- Replicate studies under controlled conditions using standardized reagents.

- Use read-across approaches with structurally similar compounds (e.g., benzyl acetate derivatives) to fill data gaps .

Basic: What ethical considerations apply to studies involving human subjects exposed to this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.